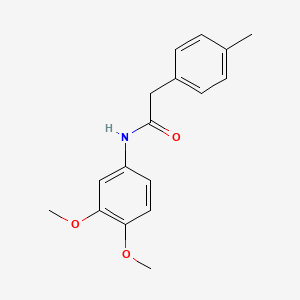![molecular formula C15H13ClN2O2 B5855436 N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)
N-[4-(acetylamino)-2-chlorophenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
作用机制
N-[4-(acetylamino)-2-chlorophenyl]benzamide inhibits the activity of HDAC6, which is a Class IIb HDAC. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin. Deacetylation of these proteins leads to their destabilization and degradation. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which results in the stabilization and accumulation of misfolded proteins, such as tau and alpha-synuclein. This leads to their enhanced clearance by the proteasome and autophagy pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Inhibition of HDAC6 activity
- Accumulation of acetylated proteins
- Stabilization and accumulation of misfolded proteins
- Enhanced clearance of misfolded proteins by the proteasome and autophagy pathways
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis
- Reduction of neuroinflammation
- Improvement of cognitive function
- Reduction of joint inflammation and bone erosion
实验室实验的优点和局限性
N-[4-(acetylamino)-2-chlorophenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective inhibition of HDAC6
- Potent anti-cancer activity
- Ability to enhance the efficacy of other cancer therapies
- Ability to improve cognitive function and reduce neuroinflammation in preclinical models of neurodegenerative diseases
- Ability to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis
Some of the limitations include:
- Limited bioavailability and pharmacokinetic properties
- Potential off-target effects on other HDACs
- Limited clinical data in humans
未来方向
There are several future directions for the research and development of N-[4-(acetylamino)-2-chlorophenyl]benzamide. Some of these include:
- Optimization of the synthesis method to improve the bioavailability and pharmacokinetic properties of this compound
- Development of combination therapies with other HDAC inhibitors or other cancer therapies to enhance the efficacy of this compound
- Clinical trials to evaluate the safety and efficacy of this compound in humans
- Investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases
- Development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties.
合成方法
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]benzamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with acetic anhydride to produce 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to yield 2-acetylamino-4-chloroaniline. The final step involves the reaction of 2-acetylamino-4-chloroaniline with benzoyl chloride to produce this compound.
科学研究应用
N-[4-(acetylamino)-2-chlorophenyl]benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.
In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease. This compound has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases.
In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB signaling pathway. This compound has also been shown to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis.
属性
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYJCCFMOKJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)

![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)